![molecular formula C9H5F4NO3 B12866882 2,4-Bis(difluoromethoxy)benzo[d]oxazole](/img/structure/B12866882.png)
2,4-Bis(difluoromethoxy)benzo[d]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Bis(difluoromethoxy)benzo[d]oxazole is a heterocyclic aromatic compound that features a benzene ring fused with an oxazole ring. The presence of difluoromethoxy groups at the 2 and 4 positions of the benzene ring imparts unique chemical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(difluoromethoxy)benzo[d]oxazole typically involves the reaction of 2,4-difluoromethoxybenzene with an appropriate oxazole precursor. One common method includes the use of 2-aminophenol and difluoromethylating agents under specific conditions to introduce the difluoromethoxy groups. The reaction is often carried out in the presence of a base and a solvent such as toluene, followed by cyclization to form the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .
化学反応の分析
Types of Reactions
2,4-Bis(difluoromethoxy)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The difluoromethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications .
科学的研究の応用
2,4-Bis(difluoromethoxy)benzo[d]oxazole has a wide range of applications in scientific research:
Organic Electronics: It is used as a building block for organic light-emitting diodes (OLEDs) due to its electrochemical stability and ability to emit light in various colors.
Medicinal Chemistry: The compound is explored for its potential anticancer and antimicrobial properties.
Materials Science: It is used in the development of novel conjugated polymers for organic thin-film transistors (OTFTs) and other electronic devices.
作用機序
The mechanism of action of 2,4-Bis(difluoromethoxy)benzo[d]oxazole in biological systems involves its interaction with specific molecular targets. The difluoromethoxy groups enhance its binding affinity to enzymes and receptors, leading to inhibition or activation of specific pathways. For example, in anticancer applications, it may inhibit key enzymes involved in cell proliferation .
類似化合物との比較
Similar Compounds
Benzoxazole: A simpler analog without the difluoromethoxy groups, used in various pharmaceutical applications.
2,4-Difluoromethoxybenzene: Lacks the oxazole ring but shares the difluoromethoxy substitution pattern.
Benzo[d]oxazole: Similar core structure but without the difluoromethoxy groups.
Uniqueness
2,4-Bis(difluoromethoxy)benzo[d]oxazole is unique due to the presence of both difluoromethoxy groups and the oxazole ring, which confer distinct electronic and steric properties. These features make it particularly valuable in applications requiring high stability and specific electronic characteristics .
特性
分子式 |
C9H5F4NO3 |
|---|---|
分子量 |
251.13 g/mol |
IUPAC名 |
2,4-bis(difluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C9H5F4NO3/c10-7(11)15-4-2-1-3-5-6(4)14-9(16-5)17-8(12)13/h1-3,7-8H |
InChIキー |
TZARBWIWCSZBNV-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)OC(F)F)N=C(O2)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


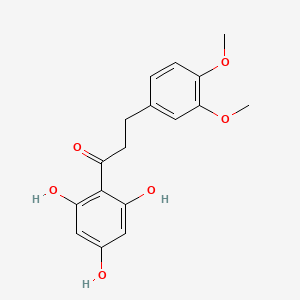
![1-{4-[4-(2-formyl-1H-pyrrol-1-yl)phenoxy]phenyl}-1H-pyrrole-2-carbaldehyde](/img/structure/B12866811.png)
![2-Methoxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12866814.png)
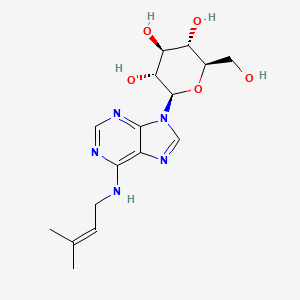
![1-[2'-(Benzyloxy)[1,1'-biphenyl]-4-yl]ethanone](/img/structure/B12866837.png)
![2-Chlorobenzo[d]oxazole-7-carbaldehyde](/img/structure/B12866854.png)
![3-Pyrrolidinecarboxylic acid, 1-([1,1'-biphenyl]-4-ylmethyl)-5-oxo-](/img/structure/B12866858.png)
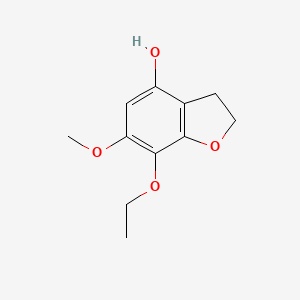
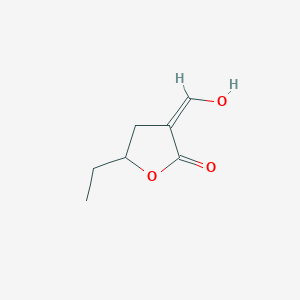
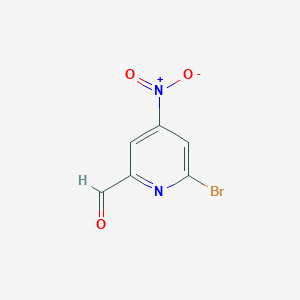
![2-Bromo-7-(chloromethyl)benzo[d]oxazole](/img/structure/B12866906.png)
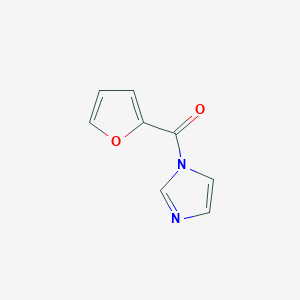
![6-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12866914.png)
![(3S,3AS,6aR)-3a-methyl-3-phenylhexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B12866915.png)
